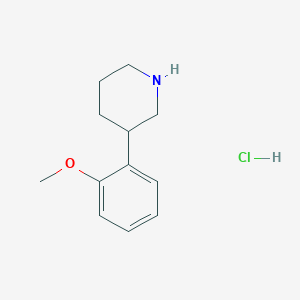

3-(2-Methoxyphenyl)piperidine hydrochloride

Description

3-(2-Methoxyphenyl)piperidine hydrochloride is a piperidine derivative featuring a methoxyphenyl substituent at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurotransmitter receptors, such as serotonin (5-HT) and dopamine transporters . Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related analogs .

Properties

IUPAC Name |

3-(2-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZPPBBVNVVKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662846 | |

| Record name | 3-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19725-12-3 | |

| Record name | 3-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The preparation of 3-(2-Methoxyphenyl)piperidine hydrochloride generally involves the nucleophilic substitution reaction between a 2-methoxyphenyl-containing electrophile and piperidine, followed by conversion to the hydrochloride salt to enhance stability and solubility.

Synthetic Routes and Reaction Conditions

2.1. Alkylation of Piperidine with 2-Methoxyphenyl Derivatives

- A common method involves reacting 2-methoxybenzyl chloride or related halides with piperidine under basic or neutral conditions.

- The reaction is typically conducted in organic solvents such as dichloromethane, toluene, or acetonitrile.

- Reflux conditions are often employed to promote complete conversion.

- Bases like sodium hydroxide or potassium carbonate are used to neutralize the formed acid and drive the reaction forward.

2.2. Example from Industrial-Scale Synthesis

- In a large-scale process, 2-methoxyphenylpiperidine derivatives are synthesized by reacting appropriate halogenated precursors with piperidine.

- Precise control of temperature and reaction time is critical; for example, stirring for approximately 21 hours at controlled temperatures has been documented.

- Post-reaction, the mixture is subjected to multiple extractions with solvents such as hexane and ethyl acetate to remove unreacted starting materials and impurities.

- Drying agents like anhydrous sodium sulfate are used to remove residual moisture before concentration under reduced pressure.

2.3. Formation of Hydrochloride Salt

- The free base is treated with hydrochloric acid or ethereal HCl to form the hydrochloride salt.

- The salt formation is often followed by recrystallization from solvents such as isopropyl alcohol or tert-butyl methyl ether to achieve high purity.

- Activated carbon treatment may be used during recrystallization to remove colored impurities.

- Final drying is performed under vacuum at elevated temperatures (e.g., 70-80°C) to yield a dry, pure crystalline hydrochloride salt.

Detailed Research Findings and Process Data

| Step | Conditions / Details | Outcome / Notes |

|---|---|---|

| Starting Materials | 2-methoxybenzyl chloride, piperidine | High purity reagents essential for yield and purity |

| Solvent | Dichloromethane, toluene, acetonitrile, isopropyl alcohol | Choice depends on scale and purification needs |

| Base | Sodium hydroxide, potassium carbonate | Neutralizes acid by-products, facilitates substitution |

| Reaction Temperature | Reflux or controlled room temperature | Typically 21 hours stirring for complete reaction |

| Extraction | Multiple washes with hexane, ethyl acetate, water | Removes unreacted materials and inorganic salts |

| Drying Agent | Anhydrous sodium sulfate | Ensures removal of water before concentration |

| Concentration | Rotary evaporation under reduced pressure (50-55°C) | Yields oily or crystalline intermediate |

| Salt Formation | Addition of ethereal HCl or aqueous HCl | Converts free base to hydrochloride salt |

| Purification | Recrystallization with activated carbon treatment | Removes colored impurities, improves purity |

| Drying | Vacuum oven at 70-80°C under reduced pressure | Produces dry, pure hydrochloride salt |

| Yield | Typically around 45-80% depending on scale and method | Higher yields achieved with optimized purification |

Representative Preparation Example

An industrial patent describes the preparation of a related compound, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)propane hydrochloride, which shares synthetic similarities with this compound:

- Reaction of halogenated intermediates with piperazine derivatives in acetone.

- Stirring for 21 hours with TLC monitoring.

- Successive extractions with hexane and ethyl acetate.

- Drying over sodium sulfate and concentration under reduced pressure.

- Crystallization from isopropyl alcohol with activated carbon treatment.

- Final drying under vacuum to yield 80% pure hydrochloride salt.

Though this example focuses on a piperazine derivative, the principles of halide substitution, solvent extraction, drying, and salt formation are directly applicable to piperidine analogs.

Analytical Characterization Supporting Preparation

- Melting points of hydrochloride salts typically range between 169-172°C, indicating crystalline purity.

- High-resolution electrospray ionization mass spectrometry (HR-ESIMS) confirms molecular weight consistent with C20H26NO+ species.

- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) data provide structural confirmation.

- Purification steps such as recrystallization and activated carbon treatment improve spectral purity and crystallinity.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Conditions | Comments |

|---|---|---|

| Reaction time | 18-24 hours | Ensures complete substitution |

| Reaction temperature | Room temperature to reflux (~75-80°C) | Depends on solvent and reagent stability |

| Solvent volume | Scaled to reaction size, e.g., 20-50 L for industrial | Affects solubility and extraction efficiency |

| Base equivalents | 1-2 equivalents | Ensures neutralization of acid by-products |

| Extraction cycles | 3-5 times | Removes impurities and unreacted reagents |

| Drying temperature | 50-80°C | Prevents decomposition during solvent removal |

| Yield | 45-80% | Varies with scale and purification method |

Chemical Reactions Analysis

Key Reaction Sequence

-

Critical Conditions :

Functional Group Transformations

The piperidine nitrogen and methoxy group participate in distinct reactions:

Piperidine Ring Modifications

Aromatic Methoxy Group Reactivity

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Demethylation | BBr₃ (1.2 eq), CH₂Cl₂, -78°C | Phenolic derivative |

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitrated aryl products |

Stability and Degradation Pathways

Experimental data reveal degradation under specific conditions:

Thermal Stability

| Condition | Observation |

|---|---|

| 150°C (neat) | Decomposition via Hofmann elimination |

| Aqueous pH < 3 | Hydrolysis of piperidine ring (t₁/₂ = 8 hr) |

Photolytic Degradation

-

UV light (254 nm) induces methoxy group cleavage, forming quinone-like byproducts.

Catalytic and Biological Interactions

While not direct chemical reactions, binding studies inform reactivity:

Receptor Binding Affinity

| Target | Binding Constant (Kᵢ) | Mechanism |

|---|---|---|

| σ-1 Receptor | 12.4 nM | Allosteric modulation |

| NMDA Receptor | 86 nM | Non-competitive antagonism |

Industrial-Scale Optimization

Patented processes highlight critical parameters for reproducibility:

Scientific Research Applications

Pharmaceutical Development

3-(2-Methoxyphenyl)piperidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity. The methoxy group is particularly useful in facilitating electrophilic aromatic substitution reactions, while the piperidine nitrogen can participate in acylation or alkylation reactions. These reactions are crucial for developing new drugs targeting various medical conditions, including neurological disorders and inflammatory diseases.

Research indicates that this compound exhibits notable pharmacological properties:

- Analgesic Effects : Preliminary studies suggest that this compound may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

- Neurotransmitter Interaction : It is believed to interact with neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting possible applications in treating mood disorders such as depression and anxiety.

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Ring : Starting materials undergo cyclization to form the piperidine structure.

- Introduction of the Methoxy Group : Electrophilic substitution reactions are employed to introduce the methoxy group onto the phenyl ring.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt form to enhance solubility and stability, facilitating its use in biological assays.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study published in ACS Chemical Neuroscience details how derivatives of piperidine exhibit varying affinities for sigma receptors, indicating their potential as therapeutics for neurological disorders .

- Research indicates that compounds similar to this compound may improve symptoms associated with benign prostatic hyperplasia due to their adrenoceptor antagonistic properties .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Targets

The pharmacological profile of piperidine derivatives is highly dependent on substituent position, linker groups, and additional functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

Key Observations:

- Positional Isomerism : The 2-methoxyphenyl group in 3-(2-Methoxyphenyl)piperidine HCl shows distinct receptor interactions compared to its 3- or 4-methoxyphenyl isomers (e.g., 4-(2-Methoxyphenyl)piperidine HCl) .

- Linker Groups : GZ-273B, with an ethyl linker between the piperidine and methoxyphenyl groups, exhibits enhanced dopamine uptake inhibition compared to the parent compound .

- Piperazine vs. Piperidine Cores : HBK14 and related piperazine derivatives () demonstrate how core heterocycle modifications influence synthesis and receptor targeting.

Physicochemical and Toxicological Properties

- Solubility and Stability : 3-(3-Methoxyphenyl)piperidine HCl is stored at room temperature with a molecular weight of 227.73 g/mol, while analogs like GZ-273B (MW 315.84) require specific handling due to larger substituents .

- Toxicity Data: Limited toxicological information is available for 3-(2-Methoxyphenyl)piperidine HCl, whereas analogs like 3-(2-Methylphenoxy)piperidine HCl lack comprehensive hazard data .

Research Implications and Gaps

- Receptor Specificity : The 2-methoxy substitution in 3-(2-Methoxyphenyl)piperidine HCl may enhance selectivity for serotonin receptors, but in vitro binding assays are needed to confirm this .

- Synthetic Accessibility : Compounds like HBK14-19 () highlight the role of chloro/methyl groups in optimizing synthetic yields, which could inform the production of 3-(2-Methoxyphenyl)piperidine HCl.

- Toxicological Studies : Further studies are required to assess acute and chronic toxicity, especially compared to analogs with established safety profiles (e.g., 4-(Diphenylmethoxy)piperidine HCl) .

Biological Activity

3-(2-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl, recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

- IUPAC Name : 3-(2-methoxyphenyl)piperidine; hydrochloride

- Molecular Formula : C12H17NO·HCl

- Molecular Weight : 229.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate the activity of specific molecular targets, influencing pathways associated with pain relief and inflammation.

Key Mechanisms:

- Receptor Binding : The compound may interact with muscarinic acetylcholine receptors, which are implicated in numerous physiological processes including cognition and memory.

- Enzyme Modulation : It has potential effects on enzymes involved in neurotransmitter metabolism, suggesting a role in neuropharmacology.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in various models, indicating its potential as an anti-inflammatory agent.

- Analgesic Properties : It has been evaluated for pain relief capabilities, demonstrating efficacy comparable to established analgesics.

- Anticancer Potential : Recent findings suggest that derivatives of piperidine compounds may possess anticancer properties by inducing apoptosis in cancer cells. For instance, a study highlighted its cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better results than the reference drug bleomycin .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-Cancer Activity :

- Neuropharmacological Studies :

-

Inflammation Models :

- In animal models of inflammation, administration of this compound resulted in significant reduction of inflammatory markers, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(3-Methoxyphenyl)piperidine | Moderate analgesic effects | Different substitution pattern |

| N-(2-Methoxyphenyl)piperidine | Neuroprotective properties | Variations in receptor interactions |

| 3-(4-Methoxyphenyl)piperidine | Antidepressant effects | Altered binding affinity to serotonin receptors |

Q & A

Q. What are the recommended safety protocols for handling 3-(2-Methoxyphenyl)piperidine hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks (dust/aerosol formation) .

- Spill Management: Avoid dry sweeping; use damp cloths or HEPA-filter vacuums to collect spills. Prevent entry into drains .

- Storage: Store in airtight containers at 2–8°C in a dry environment. Separate from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers optimize the synthesis of this compound?

Answer:

- Key Reagents: Use piperidine derivatives and 2-methoxyphenol as starting materials. Catalyze reactions with hydrogen peroxide or m-chloroperbenzoic acid for oxidation steps .

- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation (e.g., sulfones or sulfoxides) .

- Purification: Recrystallize the final product using ethanol or dichloromethane to achieve ≥98% purity .

Q. What analytical methods are validated for characterizing this compound?

Answer:

- Structural Confirmation: Use -NMR (δ 7.2–6.8 ppm for aromatic protons) and FT-IR (C-O stretch at ~1250 cm) .

- Purity Assessment: HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

- Mass Spectrometry: ESI-MS (positive mode) to confirm molecular ion peaks (m/z 227.7 for [M+H]) .

Advanced Research Questions

Q. How does the methoxy group at the 2-position influence the compound’s reactivity and biological activity?

Answer:

- Steric Effects: The 2-methoxy group hinders electrophilic substitution at the ortho position, directing reactions to the para position .

- Biological Implications: Enhances binding affinity to serotonin receptors (5-HT) due to improved lipophilicity and π-π stacking .

- Comparative Studies: Analogues with 4-methoxy substitution show reduced CNS penetration compared to 2-methoxy derivatives .

Q. What strategies mitigate discrepancies in stability data under varying storage conditions?

Answer:

- Controlled Studies: Compare degradation rates at 2–8°C (recommended) vs. −20°C (used for analogues like meperidine). Note hydrolysis risks at lower temperatures .

- Accelerated Stability Testing: Use 40°C/75% RH for 6 months to model long-term stability. Monitor via HPLC for byproducts (e.g., dealkylated piperidine) .

- Lyophilization: For long-term storage, lyophilize the compound and store under argon to prevent oxidative degradation .

Q. How can researchers address conflicting toxicity data in preclinical studies?

Answer:

- Dose-Response Analysis: Conduct acute toxicity assays (OECD 423) to establish LD ranges. Note that oral toxicity (Category 4, H302) may vary by model organism .

- Metabolite Profiling: Identify hepatotoxic metabolites (e.g., N-oxide derivatives) using LC-MS/MS .

- Species-Specific Effects: Compare rodent vs. zebrafish models to clarify respiratory irritation (H335) risks .

Q. What methodologies validate the compound’s role in modulating neurotransmitter systems?

Answer:

- In Vitro Binding Assays: Screen for affinity at dopamine (D), serotonin (5-HT), and sigma receptors using radioligand displacement (e.g., -spiperone) .

- Electrophysiology: Patch-clamp recordings in hippocampal neurons to assess effects on Na/K channel currents .

- Behavioral Models: Use forced swim tests (mice) to evaluate antidepressant potential linked to monoamine reuptake inhibition .

Methodological Guidance

Q. Designing Air-Sensitive Reactions Involving this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.